molecular formula C11H9ClF2N4 B2514474 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine CAS No. 861408-89-1

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine

Cat. No.: B2514474
CAS No.: 861408-89-1
M. Wt: 270.67
InChI Key: DMKSNPDGGJFVQQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a hydrazinyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction using reagents such as difluoromethyl iodide or difluoromethyl sulfone.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through a hydrazination reaction using hydrazine or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Azo or azoxy derivatives.

    Reduction Products: Reduced derivatives of the pyrimidine ring or chlorophenyl group.

    Substitution Products: Substituted derivatives at the chlorophenyl group or pyrimidine ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

    Drug Development: The compound can be explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-hydrazinylpyrimidine
  • 4-(4-Chlorophenyl)-6-(methyl)-2-hydrazinylpyrimidine
  • 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-amino-pyrimidine

Comparison:

  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-hydrazinylpyrimidine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
  • 4-(4-Chlorophenyl)-6-(methyl)-2-hydrazinylpyrimidine: This compound has a methyl group instead of a difluoromethyl group, which can lead to differences in its chemical and biological properties.
  • 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-amino-pyrimidine: This compound has an amino group instead of a hydrazinyl group, which can influence its reactivity and potential applications.

The uniqueness of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKSNPDGGJFVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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